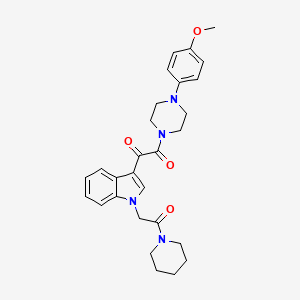

1-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

説明

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a complex molecule featuring:

- A piperazine ring substituted at the 1-position with a 4-methoxyphenyl group.

- An indole moiety at the 3-position, modified with a 2-oxo-2-(piperidin-1-yl)ethyl chain.

- A central ethane-1,2-dione (diketone) bridge linking the two aromatic systems.

特性

IUPAC Name |

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O4/c1-36-22-11-9-21(10-12-22)29-15-17-31(18-16-29)28(35)27(34)24-19-32(25-8-4-3-7-23(24)25)20-26(33)30-13-5-2-6-14-30/h3-4,7-12,19H,2,5-6,13-18,20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNQGGAWRBUKNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 433.51 g/mol. Its structure includes a piperazine ring, an indole moiety, and a dione functional group, which may contribute to its biological activity.

Antidepressant Activity

Research indicates that piperazine derivatives, including those with methoxyphenyl substitutions, exhibit significant antidepressant effects. Specifically, compounds similar to the one have been shown to enhance serotonin and norepinephrine levels in the brain, which are crucial for mood regulation .

Anticancer Properties

The compound has demonstrated potential anticancer activity through various mechanisms, including apoptosis induction in cancer cells and inhibition of tumor growth. Studies suggest that it may interact with specific receptors involved in cell proliferation pathways .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of piperazine derivatives. The compound's ability to scavenge free radicals and reduce oxidative stress suggests its potential in treating neurodegenerative diseases .

The biological activity of this compound is believed to be mediated through multiple pathways:

- Receptor Modulation : The compound may act as an antagonist or agonist at various neurotransmitter receptors, including serotonin and dopamine receptors.

- Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase, contributing to increased levels of neurotransmitters in synaptic clefts .

- Cell Signaling Pathways : The interactions with signaling pathways involved in apoptosis and cell survival are critical for its anticancer effects.

Study 1: Antidepressant Efficacy

A study conducted on a series of piperazine derivatives showed that modifications at the piperazine ring significantly affected their affinity for serotonin receptors. The derivative containing the methoxy group exhibited enhanced binding affinity compared to others .

Study 2: Anticancer Activity

In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, with IC50 values indicating potent activity against specific types of tumors. Further studies are warranted to explore its efficacy in vivo and the underlying mechanisms involved .

Data Summary Table

科学的研究の応用

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 448.57 g/mol. The structure features a piperazine moiety, which is commonly associated with various pharmacological activities. The presence of methoxy and indole groups enhances its biological profile.

Biological Activities

Research indicates that compounds containing piperazine derivatives often exhibit a range of biological activities, including:

1. Antidiabetic Activity

- Piperazine derivatives have been explored for their antidiabetic properties. For instance, studies have shown that certain piperazine-based compounds can act as inhibitors of key enzymes involved in glucose metabolism, such as α-glucosidase and acetylcholinesterase. These compounds may help manage blood sugar levels in diabetic patients .

2. Antidepressant Effects

- The piperazine ring is known to interact with serotonin receptors, suggesting potential antidepressant effects. Compounds similar to the one have been investigated for their ability to modulate neurotransmitter systems, thereby providing therapeutic benefits for mood disorders .

3. Anticancer Properties

- Some studies have identified piperazine derivatives as having cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells, making these compounds candidates for further development in cancer therapy .

Case Studies

Several case studies highlight the applications of similar piperazine-containing compounds:

Synthesis and Development

The synthesis of this compound involves multi-step reactions typical for complex organic molecules. Several methods have been documented for synthesizing piperazine derivatives that incorporate various functional groups to enhance biological activity. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to improve yield and reduce reaction times .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Piperazine-Based Analogs

a) 1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-indol-3-yl)ethane-1,2-dione (CHEMBL522322)

- Key Differences :

- The piperazine is substituted with a benzoyl group instead of 4-methoxyphenyl.

- The indole has 4,7-dimethoxy substituents instead of a 2-oxo-piperidinylethyl chain.

- Dimethoxyindole substitution could influence electron distribution, affecting receptor binding affinity .

b) 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone

- Key Differences :

- Piperazine bears a diphenylmethyl group , increasing steric bulk.

- Indole is substituted with isopropyl and methyl groups at positions 3 and 2, respectively.

- Implications :

Indole-Modified Analogs

a) (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (CAS 63925-79-1)

- Key Differences: Indole is substituted at the 2-position with a methanone-linked benzylpiperazine. Lacks the diketone bridge.

- Implications: Positional isomerism (indole-2 vs. indole-3 substitution) may drastically alter receptor binding profiles, as seen in serotonin receptor ligands .

Diketone-Bearing Analogs

a) 1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one Derivatives

Comparative Data Table

Research Implications and Gaps

- Structural Activity Relationships (SAR) :

- Unanswered Questions :

- The impact of the 2-oxo-piperidinylethyl chain on bioavailability and metabolic stability remains unclear.

- Experimental data on the target compound’s receptor affinity, cytotoxicity, and ADMET profiles are needed to validate computational predictions.

Q & A

Q. What are the validated synthetic routes for preparing this compound, and how can reaction efficiency be optimized?

The compound can be synthesized via a two-step acylation process:

- Step 1 : React 1-diarylmethylpiperazine derivatives with 2-(1H-indol-3-yl)-2-oxoacetyl chloride under anhydrous conditions (e.g., dry dichloromethane, 0–5°C).

- Step 2 : Purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization (typically 50–70%) requires strict control of stoichiometry (1:1.2 molar ratio) and exclusion of moisture .

- Characterization : Confirm structure via ¹H NMR (aromatic protons at δ 7.1–8.3 ppm), IR (C=O stretch at ~1700 cm⁻¹), and elemental analysis (±0.3% theoretical values) .

Q. What spectroscopic and computational methods are recommended for structural validation?

- Experimental : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ ion). For stereochemical analysis, employ 2D NMR (COSY, NOESY) to resolve piperazine and indole ring conformations .

- Computational : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data. This resolves ambiguities in tautomeric forms .

Q. How should preliminary biological screening be designed to assess anticancer potential?

- Cell lines : Test against Hela (cervical), A-549 (lung), and ECA-109 (esophageal) cancer cells, as structurally related dione derivatives show IC₅₀ values of 2–10 µM .

- Controls : Include cisplatin (positive control) and solvent-only wells (negative control).

- Metrics : Measure proliferation via MTT assay at 48–72 hours; validate results with clonogenic assays to confirm long-term cytotoxicity .

Advanced Research Questions

Q. What mechanistic hypotheses explain this compound’s antiproliferative activity?

- Kinase inhibition : The indole-dione moiety may act as an ATP-competitive inhibitor of kinases (e.g., Aurora kinases). Validate via kinase profiling panels and molecular docking (PDB: 1MQ4) .

- DNA intercalation : The planar indole ring could intercalate DNA, inducing strand breaks. Confirm via comet assay or γ-H2AX staining .

- Metabolic stability : Evaluate hepatic microsome stability (e.g., rat liver microsomes, NADPH cofactor) to identify rapid degradation pathways (e.g., CYP3A4 oxidation) .

Q. How can structure-activity relationships (SAR) guide lead optimization?

- Piperazine modifications : Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance target binding. Compare logP values (CLOGP) to assess hydrophobicity .

- Indole substitutions : Introduce halogen atoms (e.g., Cl, Br) at the 5-position of indole to improve potency. Test via parallel synthesis and SAR heatmaps .

- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., dione carbonyls) and prioritize derivatives .

Q. What experimental and computational strategies mitigate off-target toxicity?

- Selectivity profiling : Screen against 100+ GPCRs, ion channels, and kinases (e.g., Eurofins Panlabs panel) to identify off-target interactions .

- Toxicogenomics : Perform RNA-seq on treated cell lines to detect stress-response pathways (e.g., NRF2, HSP70).

- QSAR modeling : Apply Random Forest algorithms to predict hepatotoxicity (e.g., using ADMET Predictor™) and exclude high-risk analogs .

Q. How can reaction engineering improve scalability for preclinical studies?

- Flow chemistry : Optimize a continuous flow process for the acylation step (residence time: 15–30 min, 50°C) to reduce batch variability .

- Crystallization control : Use anti-solvent precipitation (e.g., water in acetone) to enhance purity (>98%) and polymorph stability .

- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction completion and impurity formation in real time .

Methodological Notes

- Safety : Handle the compound in a fume hood with PPE (nitrile gloves, lab coat) due to potential skin/eye irritation .

- Data validation : Cross-reference spectral data with synthetic intermediates to confirm absence of regioisomers .

- Open science : Deposit raw NMR and bioassay data in public repositories (e.g., Zenodo) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。